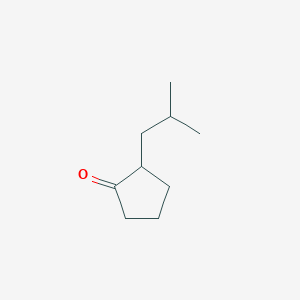

2-Iso-butylcyclopentanone

Description

Historical Context and Evolution of Cyclopentanone (B42830) Chemistry

The journey of cyclopentanone chemistry began with early methods focusing on the cyclization of dicarboxylic acids. One of the classical methods for preparing cyclopentanone involves the ketonic decarboxylation of adipic acid at elevated temperatures, often in the presence of a catalyst like barium hydroxide. mdpi.comorgsyn.org Over the years, synthetic methodologies have evolved significantly, with a growing emphasis on efficiency, selectivity, and the use of sustainable starting materials. digitellinc.com

A notable modern development is the synthesis of cyclopentanone derivatives from biomass-derived furan (B31954) compounds, such as furfural (B47365). mdpi.com This approach, which often involves catalytic hydrogenation and rearrangement reactions, represents a shift towards greener and more sustainable chemical processes. mdpi.comresearchgate.net The continuous development of new synthetic routes, including catalytic cyclopropane-ketene cycloadditions and other annulation strategies, has expanded the toolkit for creating a wide array of substituted cyclopentanones. digitellinc.combohrium.comrsc.org

Structural Significance within the Cyclopentanone Family

2-Isobutylcyclopentanone belongs to the family of 2-alkylcyclopentanones, which are characterized by an alkyl substituent at the carbon atom adjacent to the carbonyl group. This structural feature is of considerable interest as the cyclopentanone motif is a core component of numerous biologically active natural products, including prostaglandins, steroids, and terpenoids. digitellinc.com The nature and position of the alkyl substituent can significantly influence the molecule's physical properties and chemical reactivity.

The isobutyl group in 2-isobutylcyclopentanone, with its branched-chain structure, imparts specific steric and electronic characteristics to the molecule. These characteristics can affect the stereochemical outcome of reactions at the carbonyl group and the adjacent alpha-carbon. The study of such substituted cyclopentanones provides valuable insights into the conformational analysis of five-membered rings and the influence of substituents on their reactivity. Research has shown that 2-alkylcyclopentanones can undergo various reactions, including photoelimination. acs.orgscispace.com

Academic Relevance and Research Perspectives

Substituted cyclopentanones, including 2-isobutylcyclopentanone, are of significant academic and industrial interest. They serve as crucial building blocks in the synthesis of complex organic molecules. scispace.comgoogle.com For instance, 2,3-disubstituted cyclopentanones are important intermediates in the production of jasmine fragrances. google.com The development of methods for the stereoselective synthesis of substituted cyclopentanones is an active area of research, driven by the demand for enantiomerically pure compounds for pharmaceutical applications. d-nb.info

2-Isobutylcyclopentanone itself is recognized as a useful research chemical. bohrium.com Its synthesis is often a part of broader studies on the acid-catalyzed rearrangements of other cyclic ketones or the hydrogenation of related unsaturated compounds. digitellinc.com The investigation of its spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and its fragmentation patterns in mass spectrometry, contributes to the fundamental understanding of structure-property relationships in organic molecules. digitellinc.comperfumerflavorist.com

Chemical and Physical Properties of 2-Isobutylcyclopentanone

| Property | Value |

| CAS Number | 4668-65-9 mdpi.com |

| Molecular Formula | C₉H₁₆O thieme-connect.de |

| Molecular Weight | 140.22 g/mol thieme-connect.de |

| Appearance | Colorless liquid |

Spectroscopic Data of 2-Isobutylcyclopentanone

| Spectroscopic Technique | Observed Features |

| Infrared (IR) Spectroscopy | A prominent absorption peak around 1750 cm⁻¹ corresponding to the C=O stretching of the five-membered ring. perfumerflavorist.com |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 140. A significant fragment resulting from McLafferty rearrangement is observed at m/z = 84. perfumerflavorist.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H and ¹³C NMR spectra provide characteristic signals for the isobutyl group and the cyclopentanone ring, confirming the structure. digitellinc.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methylpropyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7(2)6-8-4-3-5-9(8)10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCXIPDRLFVWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481139 | |

| Record name | 2-Iso-butylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4668-65-9 | |

| Record name | 2-Iso-butylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iso Butylcyclopentanone and Its Derivatives

Stereoselective and Enantioselective Approaches

Controlling the stereochemistry of a molecule is crucial as different stereoisomers can exhibit vastly different biological activities and physical properties. numberanalytics.comupol.cz Enantioselective synthesis, the synthesis of a compound that favors the formation of a specific enantiomer, is particularly important in pharmaceutical and materials science. wikipedia.org Key strategies include the use of chiral starting materials, kinetic resolution, chiral auxiliaries, and enantioselective catalysis. wikipedia.orgethz.ch

Achieving optically pure forms of 2-alkyl-substituted cyclopentanones like 2-isobutylcyclopentanone is a key synthetic challenge. One established pathway involves the kinetic resolution of a racemic mixture. For instance, biocatalytic methods employing enzymes can selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity. Lipases are commonly used for the kinetic resolution of alcohols, and alcohol dehydrogenases can be used for the stereoselective reduction of ketones. researchgate.net

A notable method for producing optically active 2-alkylcyclopentanones involves the Baeyer-Villiger oxidation of a corresponding optically active bicyclic ketone. molaid.comgoogle.com This reaction can be catalyzed by engineered microorganisms, providing an enantioselective route to lactones, which can then be converted to the desired cyclopentanone (B42830) derivative. molaid.com For example, a patented method describes the production of optically active δ-lactones which can be precursors to compounds such as (R)-2-pentylcyclopentanone and 2-isobutylcyclopentanone. google.com

Chiral pool synthesis is another effective strategy, where a readily available chiral starting material, such as an amino acid or sugar, is chemically transformed into the target molecule, transferring the initial stereochemistry. wikipedia.org

The stereochemical outcome of a reaction to form the cyclopentanone ring itself can be precisely controlled. acs.org This is vital when multiple stereocenters are being created during the cyclization process. numberanalytics.com

A powerful strategy for constructing highly substituted cyclopentanones with exceptional stereocontrol is the domino Michael/Michael reaction. researchgate.net For instance, an organocatalytic cascade reaction involving α,β-unsaturated aldehydes and a β-keto ester can create up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.orgnih.govacs.org The stereochemical course of this reaction is directed by a chiral organocatalyst, such as a diphenylprolinol silyl (B83357) ether. acs.orgnih.gov

Rhodium-catalyzed domino sequences have also been developed for the stereoselective synthesis of complex cyclopentanes. nih.gov These multi-step cascade reactions, which can include processes like oxonium ylide formation, sigmatropic rearrangements, and ene reactions, allow for remarkable control over the stereochemistry of the final cyclopentane (B165970) structure through a series of predictable chirality transfer events. nih.gov Furthermore, strategies involving the stereoselective cyclopropanation of a 1,3-diene followed by a vinylcyclopropane (B126155) rearrangement represent a classic approach to chiral cyclopentene (B43876) synthesis. nih.gov

Catalytic Synthetic Strategies

Catalysis is a cornerstone of modern organic synthesis, enabling the development of efficient, selective, and environmentally friendly processes. Organocatalysis, biocatalysis, and metal catalysis have all been successfully applied to the synthesis of 2-isobutylcyclopentanone and its derivatives.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively, avoiding the need for potentially toxic or expensive metals. acs.orgnih.gov A prominent application in cyclopentanone synthesis is the asymmetric double Michael addition.

This approach can be used to construct highly functionalized cyclopentanones from simple starting materials. acs.orgnih.gov In a typical reaction, a chiral secondary amine catalyst, such as a derivative of proline, activates an α,β-unsaturated aldehyde to form a reactive iminium ion. researchgate.netacs.org This undergoes a Michael addition with a nucleophile, and a subsequent intramolecular Michael addition closes the ring, often with high diastereoselectivity and enantioselectivity. acs.orgnih.govacs.org This methodology allows for the one-pot synthesis of complex cyclopentanone structures bearing multiple stereocenters. acs.orgnih.gov

Another innovative organocatalytic method combines the photooxygenation of furans with a double-Michael cascade reaction. rsc.org In this one-pot procedure, singlet oxygen converts a furan (B31954) substrate into an enedione, which then reacts with an enal in the presence of an organocatalyst to yield complex, enantioenriched cyclopentanone structures. rsc.org This process can generate up to four new contiguous stereogenic centers with excellent stereocontrol. rsc.org

| Reaction Type | Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Cascade Double Michael Addition | O-TMS-diphenylprolinol | α,β-Unsaturated aldehydes, β-Keto ester | Forms four contiguous stereocenters; excellent enantioselectivity. | acs.org, nih.gov |

| Domino Michael/Michael Reaction | Diphenylprolinol silyl ether | Aliphatic aldehydes, Activated enones | Formal [3+2] cycloaddition; high-value targets. | researchgate.net |

| Photooxygenation/Double-Michael Cascade | Organocatalyst | Furan substrates, Enals | One-pot procedure; excellent enantioselectivity and diastereoselectivity. | rsc.org |

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. researchgate.net Enzymes can operate under mild conditions and offer an environmentally friendly approach to synthesis. researchgate.netsemanticscholar.org

In the context of cyclopentanone synthesis, enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective reduction of ketones to produce chiral alcohols, or for the reverse oxidation. researchgate.net For example, prochiral cyclopentanones can be reduced with high enantioselectivity using an alcohol dehydrogenase from Lactobacillus kefir. researchgate.net

Lipases are another class of enzymes widely used for the kinetic resolution of racemic mixtures. researchgate.net For instance, an immobilized lipase (B570770) from Burkholderia cepacia can selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the enantiomers. researchgate.net Furthermore, multi-enzyme cascades have been developed for more complex transformations. A one-pot reaction combining a chloroperoxidase (CPO), an oxidase, and an alcohol dehydrogenase can efficiently convert hydroxy-functionalized furans into optically pure spirolactones, which are valuable chiral building blocks. acs.org The conversion of biomass-derived furfural (B47365) to cyclopentanone can also be achieved through chemo- and bio-catalytic routes. researchgate.net

| Enzyme Type | Application | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction | Prochiral cyclopentanones | Synthesis of optically pure alcohols. | researchgate.net |

| Lipase | Kinetic resolution | Racemic esters/alcohols | Separation of enantiomers (e.g., 99% ee). | researchgate.net |

| Multi-enzyme Cascade (CPO, Oxidase, ADH) | Rearrangement of furans | Hydroxy-functionalized furans | Synthesis of optically pure spirolactones. | acs.org |

Transition metal catalysis provides powerful and versatile tools for the synthesis of cyclic ketones. organic-chemistry.orgnih.gov These methods often involve the formation of new carbon-carbon bonds with high efficiency and selectivity. nih.gov

A variety of metal-catalyzed reactions can be used to construct the cyclopentanone ring. For example, a cationic Rhodium(I) complex can catalyze an olefin isomerization/allyl Claisen rearrangement/intramolecular hydroacylation cascade to produce substituted cyclopentanones. organic-chemistry.org Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be employed to build up complex molecular architectures that could include a cyclopentanone moiety. nih.gov Palladium has also been used for the diastereoselective α-arylation of silyl enol ethers derived from cyclopentanones. organic-chemistry.org

The synthesis of cyclopentanone from biomass-derived platform chemicals is an area of growing interest. Efficient methods have been developed for the conversion of furfural to cyclopentanone using bimetallic catalysts, such as platinum-cobalt (B8599474) supported on carbon (PtCo/C), under hydrogen pressure. researchgate.net The combination of metals and the choice of solvent system are crucial for achieving high yields and selectivity in these transformations. researchgate.net More complex bimetallic systems, such as Au(I)/chiral Sc(III), have been developed for asymmetric cascade reactions, demonstrating the potential for sophisticated control in metal-catalyzed synthesis. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Rh(I)/dppf complex | Isomerization/Hydroacylation Cascade | Di(allyl) ethers | Substituted cyclopentanones | organic-chemistry.org |

| PtCo/C (Bimetallic) | Hydrogenative Ring Opening | Furfural | Cyclopentanone | researchgate.net |

| Palladium | α-Arylation | Cycloalkanone silyl enol ethers, Aryl bromides | Disubstituted cycloalkanones | organic-chemistry.org |

| Au(I)/Sc(III) (Bimetallic) | Asymmetric Hetero-Diels–Alder | α-Propargyl benzyl (B1604629) alcohols, 2-(Hydroxymethyl) phenols | Tetracyclic isochromans | nih.gov |

Metal-Catalyzed Transformations

Grignard Reactions in the Formation of Cyclopentanone Derivatives

Grignard reactions are a cornerstone in organic synthesis for forming carbon-carbon bonds. vaia.comorganic-chemistry.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. pressbooks.pubumkc.edu In the context of 2-isobutylcyclopentanone synthesis, a common strategy involves the reaction of a suitable cyclopentanone precursor with an isobutyl Grignard reagent (isobutylmagnesium halide).

A general mechanism involves the attack of the nucleophilic isobutyl group from the Grignard reagent on the electrophilic carbonyl carbon of a cyclopentanone derivative. youtube.com For instance, the reaction could start from a protected 2-substituted cyclopentanone to direct the Grignard addition. Subsequent dehydration and reduction steps would then yield the target 2-isobutylcyclopentanone.

One synthetic approach could involve the reaction of cyclopentanone with a reagent to introduce a leaving group at the 2-position, followed by the reaction with isobutylmagnesium bromide. Alternatively, α,β-unsaturated ketones, such as 2-cyclopentenone, can undergo conjugate addition with an isobutyl Grignard reagent. This 1,4-addition is a powerful method for introducing substituents at the β-position of an enone system. The resulting enolate can then be protonated to give the saturated ketone.

A multistep synthesis starting from cyclopentanone has been reported for other 2-substituted cyclopentanones, which could be adapted for 2-isobutylcyclopentanone. This involves converting cyclopentanone into a 1-cyclopentenyl derivative, followed by oxidation to the corresponding 2-substituted cyclopentanone. thieme-connect.com This ketone can then be further functionalized.

| Reactant 1 | Reactant 2 | Product | Reference |

| Cyclopentanone | Isobutylmagnesium bromide | 1-Isobutylcyclopentanol | vaia.com |

| 2-Cyclopentenone | Isobutylmagnesium bromide | 3-Isobutylcyclopentanone (B2905319) | baranlab.org |

| 2-Bromocyclopentanone | Isobutylmagnesium bromide | 2-Isobutylcyclopentanone | vaia.com |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used reduction method in organic synthesis. For the synthesis of 2-isobutylcyclopentanone, catalytic hydrogenation is typically employed to reduce the double bond of an unsaturated precursor, such as 2-isobutylidenecyclopentanone or 2-isobutyl-2-cyclopenten-1-one. cdnsciencepub.com This process involves the addition of hydrogen across the double bond in the presence of a metal catalyst. masterorganicchemistry.comlibretexts.org

Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.org The reaction is often carried out by dissolving the unsaturated compound in a suitable solvent, such as ethanol (B145695) or acetic acid, and then exposing the mixture to hydrogen gas in the presence of the catalyst. libretexts.org For example, 2-isobutylcyclopentanone has been synthesized in quantitative yield by the hydrogenation of 2-isobutylidenecyclopentanone. cdnsciencepub.com

The stereoselectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions, often leading to the syn-addition of hydrogen atoms from the less sterically hindered face of the molecule. masterorganicchemistry.com In some instances, biocatalysis using enzymes like enoate reductases has been explored for the asymmetric reduction of α,β-unsaturated ketones, offering high enantioselectivity for the synthesis of chiral 2-alkylcyclopentanones. exlibrisgroup.comnih.gov

| Unsaturated Precursor | Catalyst | Product | Yield | Reference |

| 2-Isobutylidenecyclopentanone | Not specified | 2-Isobutylcyclopentanone | Quantitative | cdnsciencepub.com |

| 2-Alkylidenecyclopentanones | Enoyl-ACP reductase (FabI) | (R)-2-Alkylcyclopentanones | High | exlibrisgroup.com |

Chromium-Catalyzed Oligomerization and Cyclization Pathways

While specific examples for 2-isobutylcyclopentanone are not prevalent, chromium-catalyzed reactions represent a potential pathway for the synthesis of cyclopentanone derivatives. Chromium carbene complexes have been utilized in [3+2] cyclization reactions with allenes to produce functionalized 5-alkylidenecyclopentene derivatives. nih.gov These intermediates can then be hydrolyzed to the corresponding 2-alkylidenecyclopentanones. nih.gov This methodology provides a route to highly functionalized cyclopentanone systems with control over stereochemistry.

Furthermore, chromium catalysis has been reported in the diastereoselective cyclization of anilines with cyclobutanones, leading to spirotetrahydroquinolines. researchgate.net Although not a direct synthesis of 2-isobutylcyclopentanone, this demonstrates the utility of chromium in constructing complex cyclic systems. The development of chromium-catalyzed methods for the direct cyclization of precursors to form substituted cyclopentanones remains an area of interest in synthetic chemistry.

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis of Cyclopentanone Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.comsphinxsai.comijnrd.org The use of microwave irradiation can significantly enhance the efficiency of synthesizing heterocyclic compounds and has been applied to reactions involving cyclopentanone derivatives. nih.gov

For instance, one-pot, three-component reactions under microwave irradiation have been used to synthesize spiro compounds from cyclopentanone, malononitrile, and a hydroxycoumarin derivative with high yields. nih.gov While direct microwave-assisted synthesis of 2-isobutylcyclopentanone is not extensively documented, the established efficiency of MAOS in related systems suggests its potential for a more sustainable production process. This method often reduces reaction times from hours to minutes. anton-paar.comsphinxsai.com

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Three-component reaction | Cyclopentanone, malononitrile, 6-hydroxy-4-methyl-2H-chromen-2-one | Microwave, 120 °C, 8-10 min | 95-98% | nih.gov |

| Crossed Aldol (B89426) Condensation | Cyclohexanone (B45756), Benzaldehyde derivatives | Microwave, NaOH catalyst, 2 min | High | researchgate.net |

Solvent-Free and Aqueous Media Syntheses

Conducting reactions in water or without a solvent are key aspects of green chemistry. Aqueous media syntheses are particularly attractive due to the low cost, safety, and environmental benignity of water. The synthesis of cyclopentanone derivatives from biomass-derived furfural in aqueous media has been a subject of significant research. researchgate.nettue.nl This transformation involves hydrogenation and rearrangement reactions catalyzed by metal catalysts. mdpi.com

Solvent-free, or solid-state, reactions also offer environmental benefits by eliminating the need for solvents, which are often a major source of waste. These reactions can be promoted by grinding or microwave irradiation. While specific applications to 2-isobutylcyclopentanone are not widely reported, the general trend towards solvent-free and aqueous syntheses in organic chemistry points to future possibilities for its greener production. For instance, metal-free chemoselective reduction of α,β-unsaturated carbonyl compounds has been achieved using water as a hydrogen source. rsc.org

Novel Reaction Pathways and Mechanistic Investigations in Synthesis

The quest for more efficient and selective synthetic methods continually drives the exploration of novel reaction pathways and detailed mechanistic studies. For cyclopentanone synthesis, various innovative strategies have been developed.

One such area is the use of photochemical reactions, which can enable unique transformations not accessible through thermal methods. researchgate.net Visible light photocatalysis, for example, has been combined with gold catalysis for the synthesis of functionalized cyclic ketones. organic-chemistry.org

Mechanistic investigations are crucial for understanding and optimizing reaction outcomes. For instance, the study of reaction pathways helps in controlling product distribution and improving yields. monash.edu In the context of cyclopentanone synthesis, understanding the mechanism of catalytic hydrogenation can help in controlling the stereochemistry of the product. Similarly, detailed studies of Grignard reactions can help to minimize side reactions. organic-chemistry.org The development of graph-based networks to predict chemical reaction pathways is an emerging computational tool that could aid in the discovery of new synthetic routes for complex molecules like 2-isobutylcyclopentanone. nih.gov

Novel catalytic systems are also continuously being explored. For example, rhodium(I)-catalyzed [3+2] cyclization reactions of chromium alkenyl(methoxy)carbene complexes with allenes provide a direct route to alkylidenecyclopentanone precursors. nih.gov Such advancements in catalysis and mechanistic understanding are key to developing the next generation of synthetic methodologies for 2-isobutylcyclopentanone and its derivatives.

Rearrangement Reactions Leading to Cyclopentanone Rings (e.g., Piancatelli Rearrangement)

Rearrangement reactions provide an elegant pathway to construct cyclic systems from acyclic or different cyclic precursors. Among these, the Piancatelli rearrangement is a notable acid-catalyzed process for synthesizing 4-hydroxycyclopent-2-enone derivatives from 2-furylcarbinols. wikipedia.orgsynarchive.com Discovered in 1976, this reaction has become a valuable tool in natural product synthesis. wikipedia.org

The reaction is initiated by the protonation and dehydration of a 2-furylcarbinol, which is typically generated via a Grignard reaction with furfural. wikipedia.org This leads to the formation of a carbocation. A subsequent nucleophilic attack by water opens the furan ring, generating a 1,4-dihydroxypentadienyl cation intermediate. nih.gov This intermediate then undergoes a 4π-conrotatory electrocyclization, a process analogous to the Nazarov cyclization, to form the 4-hydroxy-5-substituted-cyclopent-2-enone product. wikipedia.orgnih.gov A key feature of this rearrangement is its high stereoselectivity, typically yielding the trans isomer exclusively. nih.gov

While the direct synthesis of 2-isobutylcyclopentanone via this method is not prominently documented, the resulting 4-hydroxy-5-substituted-cyclopent-2-enone is a versatile intermediate. Through a series of subsequent chemical transformations—including the reduction of the carbon-carbon double bond, reduction or removal of the C4-hydroxyl group, and modification of the C5 substituent—it is possible to arrive at a variety of 2-substituted cyclopentanones, including the isobutyl derivative. The versatility of this rearrangement has been further expanded through variations like the aza-Piancatelli rearrangement, which produces valuable 4-aminocyclopentenone building blocks. nih.govorgsyn.org

Other synthetically useful rearrangements that can lead to substituted cyclopentane rings include the Tiffeneau-Demjanov rearrangement, which can achieve ring expansion of a cyclobutane (B1203170) derivative, and the Favorskii rearrangement, which facilitates ring contraction from a cyclohexanone derivative. libretexts.org

Aldol Condensation Reactions Involving Cyclopentanones

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and provides a direct route to precursors of 2-isobutylcyclopentanone. magritek.com The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde, forming a β-hydroxy ketone (an aldol adduct), which can then dehydrate to an α,β-unsaturated ketone. thieme-connect.de

The synthesis of 2-isobutylcyclopentanone can be efficiently planned via the cross-aldol condensation of cyclopentanone with isobutyraldehyde (B47883). rsc.org This reaction can be catalyzed by either acid or base. nih.govresearchgate.net Under basic conditions, a base abstracts an α-proton from cyclopentanone to form an enolate. This enolate then attacks the carbonyl carbon of isobutyraldehyde to yield 2-(1-hydroxy-2-methylpropyl)cyclopentanone. Subsequent acid- or base-catalyzed dehydration of this aldol adduct furnishes 2-isobutylidene-cyclopentanone. Finally, catalytic hydrogenation of the carbon-carbon double bond yields the target molecule, 2-isobutylcyclopentanone.

The stereochemical outcome of the initial aldol addition is highly dependent on the reaction conditions. Research has shown that the choice of cation and solvent can direct the formation of either the threo or erythro diastereomer of the aldol adduct when the reaction is under kinetic control. rsc.org For the condensation between cyclopentanone and isobutyraldehyde, specific conditions can heavily favor one isomer over the other. rsc.org

Table 1: Influence of Reaction Conditions on the Stereoselectivity of Cyclopentanone and Isobutyraldehyde Aldol Addition rsc.org

| Cation | Solvent (Dielectric Constant) | Temperature | % threo-isomer |

|---|---|---|---|

| Li⁺ | Cyclopentanone (~15) | -20°C | >95% |

| K⁺ | Cyclopentanone (~15) | -20°C | >95% |

| Me₄N⁺ | Cyclopentanone (~15) | -20°C | ~30% |

| Li⁺ | Methanol (~40) | -20°C | ~30% |

| K⁺ | Methanol (~40) | -20°C | ~30% |

Functionalization Strategies of the Cyclopentanone Core

Functionalization of a pre-existing cyclopentanone ring is a common strategy for synthesizing 2-isobutylcyclopentanone and its derivatives. The most direct approach is the alkylation of the α-carbon adjacent to the carbonyl group.

Traditional base-catalyzed α-alkylation of ketones with an alkyl halide, such as isobutyl bromide, can be challenging for cyclopentanones due to issues like polyalkylation and the formation of difficult-to-separate isomer mixtures. tandfonline.com While the use of enamines is a viable alternative for many ketones, yields for cyclopentanones are often low. tandfonline.com

More advanced and controlled methods have been developed to overcome these limitations.

Alkylation of Silyl Enol Ethers : This method involves the conversion of cyclopentanone to its corresponding silyl enol ether. This intermediate can then react with an electrophile, like a tertiary alkyl halide, in the presence of a Lewis acid (e.g., titanium tetrachloride) to achieve specific α-alkylation with good yields. orgsyn.org This approach offers a high degree of regiocontrol.

Transition Metal-Catalyzed Alkylation : Modern catalytic methods offer atom-economical and highly selective routes. An example is the iridium-catalyzed direct branched-selective α-alkylation of cyclic ketones using simple alkenes as the alkylating agents. nih.gov This dual catalysis approach, involving an enamine and a transition metal, can introduce branched alkyl groups efficiently. nih.gov

Decarboxylative Alkylation : Palladium-catalyzed enantioselective decarboxylative allylic alkylation has emerged as a powerful method for constructing α-quaternary carbon centers on cyclopentanones, highlighting the advanced strategies available for complex functionalization. acs.org

Beyond direct alkylation, the cyclopentanone core can be functionalized to introduce other reactive groups. For instance, 2-alkylcyclopentanones can be converted to 2-alkyl-2-cyclopentenones, introducing an α,β-unsaturated system that can undergo a range of further transformations, such as conjugate additions. acs.orgresearchgate.net

Retrosynthetic Analysis and Building Block Approaches

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simple, commercially available starting materials. fiveable.medeanfrancispress.com This process involves mentally cleaving bonds (disconnections) that correspond to reliable forward reactions. lkouniv.ac.in

For 2-isobutylcyclopentanone, two primary retrosynthetic pathways are evident:

Alkylation Approach : The most straightforward disconnection is breaking the bond between the α-carbon of the cyclopentanone ring and the isobutyl group. This leads to a cyclopentanone enolate synthon and an isobutyl cation synthon. In the forward synthesis, these correspond to the readily available building blocks cyclopentanone and an isobutyl electrophile, such as isobutyl bromide . This route highlights the α-alkylation strategy.

Aldol Condensation Approach : An alternative disconnection involves a functional group interconversion (FGI) of the saturated alkyl side chain to a more reactive α,β-unsaturated ketone (an enone). The disconnection of the double bond in the intermediate 2-isobutylidene-cyclopentanone reveals two carbonyl components. This corresponds to the reverse of an Aldol condensation. The building blocks for this pathway are cyclopentanone and isobutyraldehyde . lkouniv.ac.in

These analyses demonstrate that 2-isobutylcyclopentanone can be constructed efficiently from simple, inexpensive chemical building blocks. enamine.netlifechemicals.com The choice of synthetic route depends on factors such as desired scale, available reagents, and required stereochemical control. The building block approach, which utilizes fundamental molecules like primary amines, carboxylic acids, ketones, and aldehydes, is central to modern organic and medicinal chemistry. enamine.netenamine.net

Chemical Reactivity and Mechanistic Investigations of 2 Iso Butylcyclopentanone

Elucidation of Reaction Mechanisms

Understanding the fundamental reaction mechanisms of 2-isobutylcyclopentanone is crucial for predicting its behavior under various conditions, from thermal stress to oxidative environments.

Under thermal conditions, 2-isobutylcyclopentanone can undergo unimolecular decomposition through several pathways, primarily involving cleavage of the cyclopentanone (B42830) ring. While specific experimental data for 2-isobutylcyclopentanone is limited, the decomposition mechanisms can be inferred from studies on cyclopentanone and its substituted derivatives. researchgate.netresearchgate.net The primary reactions anticipated during the initial stages of thermal decomposition include dehydrogenation to form unsaturated ketones and decarbonylation to yield hydrocarbon products. researchgate.net

For instance, the thermal decomposition of cyclopentanone itself has been studied over various temperature and pressure ranges, revealing products such as 2-cyclopenten-1-one (B42074) and hydrogen, butene-1 and carbon monoxide, and ethylene (B1197577) and carbon monoxide. researchgate.net The presence of the isobutyl group at the C2 position is expected to influence the distribution of these products. The C-C bonds adjacent to the carbonyl group are susceptible to cleavage. Norrish Type I cleavage would lead to a diradical intermediate, which can then undergo further reactions like intramolecular hydrogen transfer or decarbonylation.

Table 1: Plausible Unimolecular Decomposition Products of 2-Iso-butylcyclopentanone

| Product Name | Chemical Formula | Plausible Formation Pathway |

| 1-Heptene | C7H14 | Decarbonylation and rearrangement |

| 4-Methyl-1-hexene | C7H14 | Decarbonylation and rearrangement |

| 2-Isobutyl-2-cyclopenten-1-one | C9H14O | Dehydrogenation |

| Carbon Monoxide | CO | Decarbonylation |

This table presents hypothetical products based on known decomposition pathways of related ketones.

In combustion and atmospheric chemistry, radical-mediated reactions are paramount. The reaction of 2-isobutylcyclopentanone with hydroxyl radicals (•OH) can lead to the formation of a cyclopentanone-yl radical. acs.orgnih.gov This radical can then react with molecular oxygen (O2) to form a peroxyl radical (ROO•). nih.gov

These peroxyl radicals are key intermediates that can undergo various reactions, including elimination reactions that form olefins. One significant pathway is the elimination of a hydroperoxyl radical (HO2•), which is a major channel in the oxidation of cyclopentanone. nih.govmit.edu This elimination results in the formation of an unsaturated ketone. For 2-isobutylcyclopentanone, this would likely lead to the formation of 2-isobutyl-2-cyclopenten-1-one.

The recombination of peroxyl radicals can also lead to the formation of unstable tetroxide intermediates (RO4R'), which can then decompose. nih.gov The specific pathways and products of these reactions are highly dependent on temperature and pressure.

The formation of radical species dramatically alters the reactivity of the cyclopentanone ring. basicmedicalkey.com Radical reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. libretexts.orglumenlearning.com In the context of 2-isobutylcyclopentanone, radical abstraction of a hydrogen atom can occur at various positions. The stability of the resulting radical intermediate dictates the preferred site of abstraction, with tertiary C-H bonds being the most susceptible. basicmedicalkey.com

The presence of the carbonyl group influences the stability of adjacent radicals through resonance. The radical chemistry of cyclopentanone is a subject of interest in understanding the formation of pollutants during biofuel combustion. researchgate.net The isobutyl group introduces additional C-H bonds that can participate in radical reactions, further diversifying the range of possible products.

Influence of Substitution on Reaction Selectivity and Regiochemistry

The isobutyl substituent at the 2-position of the cyclopentanone ring exerts a significant influence on the selectivity of reactions, directing incoming reagents to specific sites and favoring the formation of particular constitutional isomers.

The oxidation of C-H bonds in 2-isobutylcyclopentanone can be achieved using various reagents, and the site of oxidation is determined by a combination of electronic and steric factors. nih.gov In general, C-H bonds adjacent to the carbonyl group (α-protons) are activated due to the electron-withdrawing nature of the carbonyl, making them susceptible to oxidation. However, the isobutyl group itself contains primary, secondary, and tertiary C-H bonds, each with different reactivities.

The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is a classic example where regioselectivity is critical. sigmaaldrich.com The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the groups attached to the carbonyl carbon determines the product. For 2-isobutylcyclopentanone, this would involve a competition between the migration of the C2 carbon (bearing the isobutyl group) and the C5 carbon. Steric and conformational effects play a crucial role in determining which group preferentially migrates. cdnsciencepub.com Generally, the more substituted carbon has a higher migratory aptitude.

Table 2: Potential Regioisomeric Products of Baeyer-Villiger Oxidation of this compound

| Product Name | Structure | Migrating Group |

| 6-Isobutyl-oxepan-2-one | Lactone | C2-carbon with isobutyl group |

| 7-Isobutyl-oxepan-2-one | Lactone | C5-carbon |

The relative yields of these products would depend on the specific reaction conditions and the oxidizing agent used.

Stereochemical Control in Reactions of this compound

When 2-isobutylcyclopentanone is chiral (i.e., a single enantiomer), or when a new stereocenter is created during a reaction, controlling the stereochemical outcome is a significant synthetic challenge and a key area of investigation.

Reactions at the chiral center (C2) can proceed with either retention or inversion of configuration, or lead to racemization, depending on the reaction mechanism. lumenlearning.com For instance, a reaction proceeding through a planar intermediate, such as an enol or an enolate, would likely lead to a loss of stereochemical information and the formation of a racemic mixture of products.

Stereoselective reductions of the carbonyl group, for example using sodium borohydride, can be influenced by the presence of the isobutyl group. scielo.br The bulky substituent can direct the approach of the hydride reagent to one face of the cyclopentanone ring, leading to the preferential formation of one diastereomer of the corresponding cyclopentanol. The use of chiral reducing agents or catalysts can further enhance the stereoselectivity of such transformations. scielo.br Similarly, stereocontrol is a key aspect in the synthesis of polysubstituted cyclopentanones through reactions like Michael additions. acs.org

Advanced Chemical Transformations

While 2-isobutylcyclopentanone is a relatively simple and stable molecule, its cyclopentanone ring and carbonyl group offer sites for a variety of advanced chemical transformations. These reactions can lead to the formation of linear or more complex cyclic structures, significantly expanding its synthetic utility.

Ring-Opening Reactions of the Cyclopentanone Ring

The strained five-membered ring of 2-isobutylcyclopentanone can be opened through several synthetic methodologies, most notably through oxidative or photochemical means. These reactions cleave the carbon-carbon bonds of the cyclic structure, leading to acyclic products.

One of the most prominent ring-opening reactions for cyclic ketones is the Baeyer-Villiger oxidation . This reaction employs a peroxyacid or peroxide to oxidize a ketone to an ester, or in the case of a cyclic ketone, a lactone (a cyclic ester). wikipedia.orgsigmaaldrich.com The mechanism involves the initial attack of the peroxyacid on the carbonyl carbon to form a Criegee intermediate. This is followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. wikipedia.org The regioselectivity of this migration is determined by the migratory aptitude of the attached alkyl groups, with more substituted carbons migrating preferentially.

For 2-isobutylcyclopentanone, the carbonyl group is flanked by a methylene (B1212753) group (CH₂) and a methine group (CH) bearing the isobutyl substituent. The migratory aptitude follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. Therefore, the tertiary carbon of the isobutyl-substituted methine group is expected to migrate, leading to the formation of a specific ε-lactone.

A second significant ring-opening pathway is the Norrish Type I reaction , which is a photochemical process. numberanalytics.com Upon absorption of ultraviolet light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. numberanalytics.com From either excited state, homolytic cleavage (α-scission) of one of the carbon-carbon bonds adjacent to the carbonyl group occurs, generating a diradical intermediate. scispace.com This diradical can then undergo several transformations, including decarbonylation (loss of carbon monoxide) to form an alkyl diradical that can subsequently form a new C-C bond, or intramolecular hydrogen abstraction.

| Reaction Type | Reagents/Conditions | Expected Major Product | Reaction Mechanism Highlights |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | 6-Isobutyl-oxepan-2-one | Formation of Criegee intermediate, preferential migration of the more substituted α-carbon. wikipedia.org |

| Norrish Type I Reaction | UV light (hν) | Varies (e.g., 1,1-dimethyl-2-vinylcyclopentane after decarbonylation and rearrangement) | α-cleavage to form a diradical intermediate, followed by decarbonylation or recombination. numberanalytics.comscispace.com |

Cycloaddition Reactions (e.g., Photocycloaddition, Diels-Alder)

As a saturated ketone, 2-isobutylcyclopentanone cannot directly participate in pericyclic cycloaddition reactions, which require π-systems. wikipedia.org However, its unsaturated derivative, 2-isobutylcyclopent-2-en-1-one , which can be synthesized from the parent ketone, is an excellent candidate for such transformations.

Photocycloaddition: The [2+2] photocycloaddition is a characteristic reaction of enones. illinois.edu When 2-isobutylcyclopent-2-en-1-one is irradiated with UV light in the presence of an alkene, it can undergo cycloaddition to form a bicyclic cyclobutane (B1203170) derivative. illinois.edulibretexts.org The reaction typically proceeds through the triplet excited state of the enone, which adds to the ground-state alkene to form a 1,4-diradical intermediate. This intermediate then closes to form the cyclobutane ring. illinois.edu The regiochemistry of the addition (head-to-head vs. head-to-tail) is influenced by steric and electronic factors of the reacting partners. illinois.edu

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this context, 2-isobutylcyclopent-2-en-1-one can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the carbonyl group activates the double bond of the enone for reaction. mnstate.edu The reaction is typically promoted by heat or Lewis acid catalysis and proceeds in a concerted fashion, allowing for a high degree of stereochemical control. wikipedia.orgarkat-usa.org This reaction would yield a fused tricyclic system.

| Cycloaddition Type | Reactant for 2-Isobutylcyclopent-2-en-1-one | General Product Structure | Key Conditions |

| [2+2] Photocycloaddition | Alkene (e.g., Ethylene, Cyclopentene) | Bicyclo[3.2.0]heptan-6-one derivative | UV irradiation illinois.edu |

| Diels-Alder Reaction | Conjugated Diene (e.g., 1,3-Butadiene, Danishefsky's diene) | Fused Tricyclic System (e.g., Tetrahydro-1H-indene derivative) | Heat or Lewis Acid Catalyst (e.g., ZnCl₂) arkat-usa.org |

Electrochemical Transformations and Spectroscopic Monitoring

Electrochemical Transformations: The carbonyl group of 2-isobutylcyclopentanone is susceptible to electrochemical reduction at a cathode. mdpi.com This process involves the transfer of electrons from the electrode surface to the molecule, typically in a suitable electrolyte solution. The primary product of the electrochemical reduction of a ketone is the corresponding secondary alcohol, in this case, 2-isobutylcyclopentanol. The mechanism often involves the formation of a radical anion intermediate, which is then protonated by the solvent or electrolyte. researchgate.net Under certain conditions, the radical anion can dimerize before protonation, leading to the formation of a pinacol, a 1,2-diol. The efficiency and selectivity of the reduction depend on factors such as the electrode material, applied potential, and electrolyte composition. wikipedia.org

| Transformation | Electrode | Typical Product(s) | General Conditions |

| Electrochemical Reduction | Cathode (e.g., Pb, Zn, Cu) | 2-Isobutylcyclopentanol | Aqueous or organic electrolyte, controlled potential mdpi.comwikipedia.org |

| Pinacol Coupling | Cathode (e.g., Mg, Al) | 1,1'-di(isobutyl)bi(cyclopentan-1-ol) | Aprotic solvent, controlled potential |

Spectroscopic Monitoring: The progress of these advanced chemical transformations can be effectively monitored in real-time using in-situ spectroscopic techniques. optikinstruments.si Fourier-transform infrared (FTIR) spectroscopy is particularly useful for tracking reactions involving the carbonyl group. For instance, in a Baeyer-Villiger oxidation, the disappearance of the characteristic ketone C=O stretching band (around 1740 cm⁻¹) and the appearance of a new ester/lactone C=O band at a different frequency can be monitored. mdpi.com Similarly, nuclear magnetic resonance (NMR) spectroscopy, including techniques like ³¹P{¹H} NMR for reactions involving phosphorus-containing reagents, can provide detailed kinetic and mechanistic data by tracking the signals of reactants, intermediates, and products over time. nih.govresearchgate.net These methods allow for the optimization of reaction conditions and provide valuable insights into the reaction mechanisms. optikinstruments.si

Advanced Analytical and Spectroscopic Characterization of 2 Iso Butylcyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, various NMR experiments can reveal through-bond and through-space atomic connectivity, stereochemical relationships, and quantitative information.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation

One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural verification of 2-isobutylcyclopentanone. The chemical shift of each nucleus provides information about its local electronic environment, while the multiplicity (splitting pattern) in ¹H NMR reveals the number of adjacent protons, and integration gives the relative number of protons for each signal.

The structure of 2-isobutylcyclopentanone contains nine unique carbon atoms and, therefore, is expected to show nine distinct signals in its ¹³C NMR spectrum. The ¹H NMR spectrum is more complex but provides detailed information about the proton environments. As direct experimental spectra are not widely published, predicted NMR data serve as a reliable guide for spectral assignment.

Predicted NMR Data for 2-Isobutylcyclopentanone:

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are generated using established algorithms and provide a basis for structural confirmation. nmrdb.org

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description of Atom |

| 1 | - | ~221.0 | Carbonyl Carbon (C=O) |

| 2 | ~2.25 (m) | ~52.5 | CH adjacent to C=O |

| 3 | ~1.80 (m), ~2.10 (m) | ~30.0 | CH₂ |

| 4 | ~1.95 (m) | ~21.0 | CH₂ |

| 5 | ~2.30 (m) | ~38.0 | CH₂ adjacent to C=O |

| 6 | ~1.45 (m), ~1.70 (m) | ~40.0 | CH₂ of isobutyl group |

| 7 | ~1.60 (m) | ~25.0 | CH of isobutyl group |

| 8 | ~0.90 (d, J ≈ 6.5 Hz) | ~22.5 | CH₃ of isobutyl group |

| 9 | ~0.90 (d, J ≈ 6.5 Hz) | ~22.5 | CH₃ of isobutyl group |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions. The multiplicity is described as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

This spectral data is crucial for differentiating 2-isobutylcyclopentanone from its structural isomers. For instance, 3-isobutylcyclopentanone (B2905319) would exhibit a different set of chemical shifts and a plane of symmetry, resulting in fewer than nine ¹³C signals. An acyclic isomer like heptan-2-one would show completely different chemical shifts, particularly lacking the characteristic signals for a five-membered ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com For 2-isobutylcyclopentanone, COSY would show correlations between the proton at C-2 and the protons on C-3 and C-6, confirming the position of the isobutyl group relative to the ketone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. mdpi.com It allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at ~2.25 ppm would correlate with the carbon signal at ~52.5 ppm, assigning them to the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. mdpi.com Key correlations would include those from the methyl protons (H-8/H-9) of the isobutyl group to the methine carbon (C-2) and the methylene (B1212753) carbon (C-6), confirming the isobutyl fragment and its attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close in space, regardless of their bonding. It is invaluable for determining stereochemistry. In a substituted cyclopentanone (B42830), the ring can adopt various conformations (e.g., envelope, twist), and the isobutyl substituent can be in a pseudo-axial or pseudo-equatorial position. NOESY can reveal the relative orientation of the isobutyl group by showing correlations between its protons and specific protons on the cyclopentanone ring.

Expected Key 2D NMR Correlations for 2-Isobutylcyclopentanone:

| Technique | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Significance |

| COSY | H-2 | H-3, H-6 | Confirms connectivity around the C-2 position. |

| H-6 | H-7 | Confirms the isobutyl side chain structure. | |

| HSQC | H-2 | C-2 | Directly links the proton and carbon at position 2. |

| H-8/H-9 | C-8/C-9 | Assigns the methyl groups. | |

| HMBC | H-8/H-9 (methyls) | C-2, C-6, C-7 | Connects the isobutyl group to the cyclopentanone ring. |

| H-5 | C-1 (carbonyl) | Confirms the α-position of the C-5 protons to the ketone. | |

| NOESY | H-2 | H-6, H-3 (pseudo-axial/equatorial) | Determines the preferred conformation and stereochemistry. |

Real-Time NMR for Reaction Monitoring and Kinetic Studies

Real-time (or in-situ) NMR spectroscopy is a powerful process analytical technology (PAT) tool used to monitor the progress of a chemical reaction directly in the NMR tube or a flow cell. This technique provides continuous data on the concentration of reactants, intermediates, and products, allowing for detailed kinetic analysis and reaction optimization.

Consider the synthesis of 2-isobutylcyclopentanone via the hydrogenation of 2-isobutylidenecyclopentanone. In a real-time NMR experiment, the reaction mixture would be monitored continuously. The spectra would show the gradual disappearance of signals corresponding to the reactant's olefinic proton and the simultaneous appearance and increase of signals for the product, 2-isobutylcyclopentanone.

Hypothetical Real-Time NMR Monitoring Data for Hydrogenation:

| Time (min) | Integral of Olefinic ¹H (Reactant) | Integral of C-2 ¹H (Product) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 30 | 0.30 | 0.70 | 70 |

| 60 | 0.05 | 0.95 | 95 |

| 90 | <0.01 | >0.99 | >99 |

By plotting the concentration of species over time, reaction rates and mechanisms can be investigated without the need for quenching, sampling, and offline analysis.

Quantitative NMR for Reactant and Product Concentration Analysis

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration or purity of a substance with high precision and accuracy. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.

To determine the purity of a sample of 2-isobutylcyclopentanone, a known mass of the sample is dissolved with a known mass of a certified internal standard (a compound with known purity and non-overlapping signals) in an NMR solvent. By comparing the integral of a specific, well-resolved signal from 2-isobutylcyclopentanone to a signal from the internal standard, the exact purity of the sample can be calculated.

Example qNMR Purity Calculation:

| Parameter | Analyte (2-Isobutylcyclopentanone) | Internal Standard (e.g., Maleic Anhydride) |

| Signal Used | C-2 Methine (CH) | Olefinic Protons (CH=CH) |

| Number of Protons (N) | 1 | 2 |

| Integral Area (I) | Measured | Measured |

| Molar Mass (M) | 140.22 g/mol | 98.06 g/mol |

| Mass Weighed (m) | Measured | Measured |

| Purity (P) | To be determined | Certified Value (e.g., 99.9%) |

The purity of the analyte (P_analyte) is calculated using the formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

This method provides a direct, non-destructive, and highly reliable means of quantifying the compound without requiring an identical reference standard of the analyte itself.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify functional groups and provide insights into molecular structure and conformation by probing the vibrational modes of molecules. americanpharmaceuticalreview.com While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in its polarizability. These techniques are often complementary.

Vibrational Mode Analysis for Functional Group Identification and Conformational Insights

The IR and Raman spectra of 2-isobutylcyclopentanone are dominated by features corresponding to its two main components: the cyclopentanone ring and the isobutyl side chain.

The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) group stretch, typically found in the region of 1740-1750 cm⁻¹ for a five-membered ring ketone. The strain in the five-membered ring increases the frequency of this vibration compared to an open-chain or six-membered ring ketone. The C-H stretching vibrations of the isobutyl and cyclopentyl groups appear in the 2850-3000 cm⁻¹ region.

In Raman spectroscopy, the C=O stretch is typically weaker, while the C-H and C-C stretching and bending modes of the aliphatic framework are more prominent.

Furthermore, vibrational spectroscopy can provide information on the conformational dynamics of the cyclopentanone ring. Cyclopentanone and its derivatives are not planar and exist in dynamic equilibrium between two main conformations: the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry). researchgate.netcdnsciencepub.com The presence of the bulky isobutyl group at the C-2 position influences this equilibrium. Detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra, often aided by computational modeling, can help identify the predominant conformation and the orientation of the substituent. acs.orgacs.org

Principal Vibrational Modes for 2-Isobutylcyclopentanone:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretching (sp³) | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretching | 1740 - 1750 | Strong | Weak-Medium |

| CH₂ Bending (Scissoring) | ~1465 | Medium | Medium |

| CH₃ Bending (Asymmetric) | ~1450 | Medium | Medium |

| CH₃ Bending (Symmetric) | ~1370 | Medium | Medium |

| Cyclopentanone Ring Vibrations | 800 - 1200 | Medium | Medium-Strong |

In-Situ Monitoring of Chemical Reactions

The synthesis of 2-isobutylcyclopentanone, which can be achieved through methods like the alkylation of cyclopentanone with an isobutyl halide, benefits immensely from real-time monitoring. cdnsciencepub.comnih.gov In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow chemists to track the progress of a reaction without altering the system by taking samples. mt.commt.comanton-paar.com

For instance, in the α-alkylation of cyclopentanone, an in-situ FTIR or Raman probe inserted into the reaction vessel can monitor the reaction kinetics in real-time. mt.comspectroscopyonline.comrsc.org The disappearance of the starting enolate and the consumption of the isobutyl halide can be tracked, but more importantly, the formation of the product is observed by the appearance of its characteristic carbonyl (C=O) stretching frequency. The carbonyl peak of 2-isobutylcyclopentanone will appear at a slightly different wavenumber compared to the starting cyclopentanone due to the electronic and steric influence of the newly introduced isobutyl group. This continuous data stream enables precise determination of reaction endpoints, identification of potential intermediates, and optimization of reaction conditions like temperature and reagent addition rates to maximize yield and minimize byproduct formation. anton-paar.combeilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of 2-isobutylcyclopentanone by analyzing the mass-to-charge ratio of its ionized form and its fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For 2-isobutylcyclopentanone, with a nominal mass of 140 amu, HRMS can distinguish its exact mass from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). This precision is crucial for unambiguous identification.

The theoretical exact mass of 2-isobutylcyclopentanone is calculated based on the most abundant isotopes of its constituent elements. By comparing the experimentally measured mass to the theoretical value, the elemental composition can be confirmed with a high degree of confidence.

Table 1: HRMS Data for 2-Isobutylcyclopentanone

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₆O |

| Theoretical Exact Mass | 140.12012 u |

| Experimentally Measured Mass | e.g., 140.12015 u |

| Mass Error | e.g., +2.1 ppm |

This interactive table showcases how a minute difference between the theoretical and measured mass can confirm the elemental formula.

Fragmentation Pathway Analysis for Structural Confirmation of Derivatives

Electron ionization mass spectrometry (EI-MS) causes the molecular ion of 2-isobutylcyclopentanone to break apart into characteristic fragment ions. Analyzing these fragmentation patterns provides a fingerprint of the molecule's structure. chemguide.co.uk The primary fragmentation pathways for aliphatic ketones like 2-isobutylcyclopentanone are α-cleavage and the McLafferty rearrangement. jove.comwikipedia.orglibretexts.org

Alpha-Cleavage: This is a dominant fragmentation pathway for ketones where the bond between the carbonyl carbon and an adjacent carbon is broken. youtube.comlibretexts.org For 2-isobutylcyclopentanone, two primary α-cleavages are possible:

Loss of the isobutyl radical (•C₄H₉), resulting in a stable acylium ion at a mass-to-charge ratio (m/z) of 83.

Loss of the C₄H₇ ring fragment, resulting in an acylium ion containing the isobutyl group at m/z of 85. The loss of the larger alkyl group (the isobutyl group) is typically more favorable, making the m/z 83 peak a significant indicator. libretexts.orguobabylon.edu.iq

McLafferty Rearrangement: This rearrangement occurs if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group. wikipedia.orguobasrah.edu.iq The isobutyl group provides gamma-hydrogens, allowing for a rearrangement that involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons. This process results in the elimination of a neutral alkene (isobutylene, C₄H₈) and the formation of a radical cation at m/z 84. libretexts.orgyoutube.com

The presence and relative abundance of these key fragments (m/z 83, 85, and 84) in the mass spectrum provide conclusive evidence for the structure of 2-isobutylcyclopentanone. ugto.mxddugu.ac.inaip.orglibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas chromatography-mass spectrometry combines the separation power of GC with the detection capabilities of MS, making it an ideal tool for assessing the purity of a 2-isobutylcyclopentanone sample and identifying any impurities. nih.gov In a GC-MS analysis, the sample is vaporized and separated on a chromatographic column. A pure sample of 2-isobutylcyclopentanone will exhibit a single major peak at a characteristic retention time. cdnsciencepub.com

Furthermore, GC-MS is invaluable for identifying byproducts from its synthesis. For example, in the alkylation of cyclopentanone, potential impurities could include unreacted cyclopentanone, di-isobutylcyclopentanone (from over-alkylation), or other isomers. Each of these compounds would separate on the GC column and their mass spectra would allow for their positive identification, enabling the refinement of purification processes.

Table 2: Example GC-MS Purity Analysis of a 2-Isobutylcyclopentanone Sample

| Retention Time (min) | Identified Compound | Area % | Key Mass Fragments (m/z) |

|---|---|---|---|

| 5.4 | Cyclopentanone (impurity) | 1.2% | 84, 56, 42 |

| 8.7 | 2-Isobutylcyclopentanone | 98.5% | 140, 83, 84, 55 |

This interactive table illustrates how GC-MS can quantify purity and identify specific byproducts based on retention time and mass spectral data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. jove.com For 2-isobutylcyclopentanone, which lacks extended conjugation, the electronic transitions are characteristic of a simple aliphatic ketone.

It is expected to exhibit two main absorption bands:

A weak absorption band (low molar absorptivity, ε) in the 280-300 nm region. This band corresponds to the electronically "forbidden" n→π* (n-to-pi-star) transition, where a non-bonding electron from the oxygen atom is excited to the antibonding π* orbital of the carbonyl group. libretexts.orglibretexts.orgcdnsciencepub.comoup.com For cyclopentanone, this peak is observed around 300 nm. mcmaster.carsc.orgnist.gov

A strong absorption band (high molar absorptivity, ε) at a much shorter wavelength, typically below 200 nm. This band is due to the "allowed" π→π* (pi-to-pi-star) transition. jove.com

The position and intensity of the n→π* transition are sensitive to the solvent environment.

Table 3: Typical UV-Vis Absorption Data for Aliphatic Ketones

| Compound | Transition | λ_max (nm) | Solvent |

|---|---|---|---|

| 2-Isobutylcyclopentanone (predicted) | n→π* | ~295-300 | Hexane |

| Cyclopentanone | n→π* | ~300 | Cyclohexane rsc.org |

This interactive table compares the expected UV absorption of 2-isobutylcyclopentanone with related ketones.

X-ray Crystallography of 2-Isobutylcyclopentanone Derivatives and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. acs.org Since 2-isobutylcyclopentanone is a liquid at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction. To overcome this, a solid crystalline derivative must be prepared. researchgate.netnih.govrsc.orgmdpi.com

A common strategy is to react the ketone with a reagent like 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) to form a stable, crystalline 2,4-dinitrophenylhydrazone (DNPH) derivative. wikipedia.orgijsrst.comijsrst.combyjus.com These derivatives are often brightly colored solids that are highly suitable for crystallization.

Advanced Chromatographic Methods

Advanced chromatographic techniques are indispensable for the detailed characterization of 2-isobutylcyclopentanone, particularly for resolving its isomers and determining its enantiomeric composition. Gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are powerful tools employed for these purposes, each offering unique advantages in the separation and analysis of this compound.

Gas Chromatography (GC) for Separation and Quantification of Isomers

Gas chromatography is a cornerstone technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of 2-isobutylcyclopentanone and its potential positional isomers. The separation in GC is primarily based on the compound's boiling point and its interaction with the stationary phase of the column. sepscience.comphenomenex.com Isomers of a compound often have very similar boiling points, which can make their separation challenging. ijbpas.com

Research Findings:

The separation of ketone isomers, including substituted cyclopentanones, is often achieved using capillary columns with a variety of stationary phases. datapdf.comias.ac.in The choice of the stationary phase is critical for resolving isomers. Non-polar columns, such as those with a 5% phenyl-polysiloxane stationary phase, separate compounds largely based on their boiling points. For more challenging separations of isomers, more polar columns, like those with cyanopropylphenyl or polyethylene (B3416737) glycol (wax-type) stationary phases, can offer different selectivity based on dipole-dipole interactions. researchgate.net In some cases, specialized stationary phases, such as those based on ionic liquids, have been shown to provide unique separation patterns for fragrance compounds and their isomers. researchgate.net

For the analysis of 2-isobutylcyclopentanone, a high-resolution capillary GC column would be employed. A typical method would involve a temperature-programmed oven to ensure the efficient elution of the compound and its isomers. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. phenomenex.com However, relying solely on retention time can be ambiguous, especially with complex mixtures. Therefore, coupling GC with a mass spectrometer (GC-MS) is a common practice. 6-napse.com The mass spectrometer provides structural information, allowing for the confident identification of the isomers based on their mass spectra and fragmentation patterns. researchgate.net

Quantification of the separated isomers is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). 6-napse.com The FID is a robust and widely used detector that provides a response proportional to the amount of carbon in the analyte. sciepub.com For accurate quantification, a calibration curve is typically prepared using standards of known concentration. bibliotekanauki.pl When pure standards for each isomer are not available, the method of internal standards can be employed to improve the precision of the quantification by correcting for variations in injection volume. libretexts.org It is important to note that different isomers can have different response factors in the detector, which should be taken into account for accurate quantification. sciepub.com

Interactive Data Table: Representative GC Conditions for Isomer Separation of Alkylated Ketones

The following table outlines typical GC parameters that could be adapted for the separation of 2-isobutylcyclopentanone isomers.

| Parameter | Condition | Rationale |

| Column | HP-5MS (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, versatile column providing good resolution for a wide range of compounds. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | An inert gas that ensures consistent flow and optimal column performance. |

| Oven Program | Initial temp: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) | A temperature gradient is used to effectively separate compounds with different boiling points. |

| Injector | Split/Splitless, 250°C, Split ratio 50:1 | A high injector temperature ensures rapid volatilization of the sample. A split injection prevents column overloading. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification, while FID offers robust quantification. |

| Detector Temp | MS Transfer Line: 280°C; FID: 280°C | Prevents condensation of the analytes before detection. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

2-Isobutylcyclopentanone possesses a chiral center at the carbon atom where the isobutyl group is attached, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers often exhibit different biological and sensory properties. Therefore, determining the enantiomeric purity of 2-isobutylcyclopentanone is crucial, particularly in the fragrance and pharmaceutical industries. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. openochem.orgrsc.org

Research Findings:

The separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP). researchgate.net These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. openochem.org For the separation of ketones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. researchgate.netlookchem.comnih.gov Commercially available columns like Chiralcel® and Chiralpak® are frequently employed for the enantioseparation of a wide range of chiral compounds, including ketones. lookchem.comresearchgate.netphenomenex.com

The choice of the mobile phase is critical for achieving successful enantioseparation. chromatographyonline.com In normal-phase chromatography, mixtures of a non-polar solvent like n-hexane with a polar modifier such as 2-propanol or ethanol (B145695) are commonly used. up.pt The type and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers. chromatographyonline.com Reversed-phase chromatography, using mobile phases like acetonitrile (B52724) and water, can also be employed with certain immobilized polysaccharide CSPs. up.pt

The determination of enantiomeric purity, often expressed as enantiomeric excess (% ee), is calculated from the peak areas of the two enantiomers in the chromatogram. openochem.org For accurate quantification, a baseline separation of the two enantiomeric peaks is desirable. The method validation would include assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) for the minor enantiomer. d-nb.info

Interactive Data Table: Representative Chiral HPLC Conditions for Enantiomeric Purity of Ketones

This table presents typical chiral HPLC conditions that could be applied to determine the enantiomeric purity of 2-isobutylcyclopentanone.

| Parameter | Condition | Rationale |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm ID, 5 µm particle size | A versatile and widely used CSP known for its excellent enantioselectivity for a broad range of compounds, including ketones. researchgate.net |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | A common mobile phase for normal-phase chiral separations, offering good solubility and selectivity. |

| Flow Rate | 1.0 mL/min | A typical flow rate that provides a good balance between analysis time and separation efficiency. |

| Temperature | 25°C | Temperature is controlled to ensure reproducible retention times. |

| Detection | UV at 220 nm | Ketones typically exhibit UV absorbance at lower wavelengths. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Theoretical and Computational Studies on 2 Iso Butylcyclopentanone

Molecular Mechanics and Force Field Development for Cyclopentanone (B42830) Systems

For studying very large systems or performing long-timescale simulations like molecular dynamics, quantum mechanical methods are often too computationally expensive. Molecular mechanics (MM) offers a more efficient alternative by using classical physics to describe molecular behavior. researchgate.netunipd.it

In MM, the energy of a molecule is calculated using a force field , which is a set of potential energy functions and associated parameters that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). researchgate.netresearchgate.net The development of a force field is a critical step that involves parameterizing these functions to reproduce experimental data or high-level quantum chemical calculations. umn.edunih.gov

Well-known force fields include AMBER, CHARMM, OPLS, and the Universal Force Field (UFF). researchgate.netnih.govacs.org While these are highly developed for common biomolecules like proteins and nucleic acids, specific parameters may not exist for less common structures like 2-isobutylcyclopentanone. In such cases, parameters must be developed. This typically involves:

Performing high-level QM calculations (e.g., MP2 or CCSD(T)) on 2-isobutylcyclopentanone and related fragments to determine equilibrium geometries, vibrational frequencies, and torsional energy profiles.

Fitting the bond, angle, and dihedral parameters of the MM force field to reproduce these QM data.

Deriving partial atomic charges for the electrostatic term, often by fitting to the quantum mechanically calculated electrostatic potential.